molecular formula C12H18F3NO5 B13545561 rac-2-[(2R,6S)-4-[(tert-butoxy)carbonyl]-6-(trifluoromethyl)morpholin-2-yl]aceticacid

rac-2-[(2R,6S)-4-[(tert-butoxy)carbonyl]-6-(trifluoromethyl)morpholin-2-yl]aceticacid

Cat. No.: B13545561
M. Wt: 313.27 g/mol
InChI Key: RJIQKOQBLJSVKI-SFYZADRCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This racemic morpholine derivative features a tert-butoxycarbonyl (Boc) protecting group at the 4-position, a trifluoromethyl (-CF₃) substituent at the 6-position, and an acetic acid moiety at the 2-position. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the Boc group facilitates synthetic manipulation in drug discovery. Its molecular formula is inferred as C₁₂H₁₈F₃NO₅ (exact weight depends on stereochemistry), with a predicted pKa of ~3.2–3.5 for the carboxylic acid group due to electron-withdrawing effects of -CF₃ .

Properties

Molecular Formula

C12H18F3NO5

Molecular Weight

313.27 g/mol

IUPAC Name

2-[(2R,6S)-4-[(2-methylpropan-2-yl)oxycarbonyl]-6-(trifluoromethyl)morpholin-2-yl]acetic acid

InChI

InChI=1S/C12H18F3NO5/c1-11(2,3)21-10(19)16-5-7(4-9(17)18)20-8(6-16)12(13,14)15/h7-8H,4-6H2,1-3H3,(H,17,18)/t7-,8+/m1/s1

InChI Key

RJIQKOQBLJSVKI-SFYZADRCSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](O[C@@H](C1)C(F)(F)F)CC(=O)O

Canonical SMILES

CC(C)(C)OC(=O)N1CC(OC(C1)C(F)(F)F)CC(=O)O

Origin of Product

United States

Preparation Methods

Starting Materials and Early Intermediates

The synthesis often begins with racemic amino alcohol precursors, which are reduced from lactam or lactone intermediates using lithium aluminum hydride (LAH). The racemic amino alcohols are then separated into enantiomers by chiral supercritical fluid chromatography (SFC), allowing access to the desired stereochemistry of the morpholine ring system.

Formation of Morpholine Ring and Introduction of Boc Group

A key step involves cyclization to form the morpholine ring system. This is achieved through amide formation followed by Williamson etherification under basic conditions (e.g., using potassium tert-butoxide). The Boc protecting group is introduced selectively on the amine nitrogen to prevent undesired side reactions during subsequent coupling steps.

Introduction of the Trifluoromethyl Group

The trifluoromethyl substituent at the 6-position of the morpholine ring is introduced via nucleophilic trifluoromethylation using Ruppert–Prakash reagent (trimethyl(trifluoromethyl)silane, TMS-CF3). This reaction is typically performed on a lactone or lactam intermediate, yielding hemiketal intermediates that can be further transformed into the trifluoromethylated morpholine derivatives.

Functionalization of the Acetic Acid Side Chain

The acetic acid side chain is introduced through alkylation reactions. A common approach involves O-alkylation of an intermediate amino acid derivative with tert-butyl chloroacetate, forming a tert-butyl ester-protected acetic acid moiety. Subsequent selective hydrolysis of the tert-butyl ester with trifluoroacetic acid (TFA) yields the free acetic acid group.

Cyclization and Final Steps

Intramolecular cyclization to form 1,4-oxazine-2,5-dione intermediates is achieved using Mukaiyama reagent (2-chloro-1-methylpyridinium iodide). These intermediates can then be converted into the target morpholine acetic acid derivatives by further coupling reactions, often mediated by peptide coupling reagents such as DMTMM or HATU. Selective protection and deprotection steps ensure that the desired functional groups are retained or revealed at the appropriate stages.

Synthesis Summary Table

Step Reaction Type Reagents/Conditions Outcome/Intermediate
1 Reduction Lithium aluminum hydride (LAH) Racemic amino alcohols
2 Chiral separation Chiral SFC Enantiomerically enriched amino alcohols
3 Amide formation + cyclization DIPEA, t-BuOK Morpholine ring formation
4 Boc protection Boc anhydride or Boc reagent Boc-protected amine
5 Trifluoromethylation Ruppert–Prakash reagent (TMS-CF3) Introduction of CF3 group on morpholine ring
6 O-Alkylation tert-Butyl chloroacetate, base tert-Butyl ester of acetic acid side chain
7 Ester hydrolysis Trifluoroacetic acid (TFA) Free acetic acid group
8 Cyclization Mukaiyama reagent 1,4-Oxazine-2,5-dione intermediates
9 Coupling DMTMM or HATU Final target compound

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogenating agents and nucleophiles.

Major Products:

    Oxidation Products: Oxides and hydroxyl derivatives.

    Reduction Products: Reduced forms of the compound with fewer oxygen atoms.

    Substitution Products: Compounds with different functional groups replacing the original ones.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex molecules.
  • Employed in the development of new synthetic methodologies.

Biology:

  • Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine:

  • Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

Industry:

  • Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rac-2-[(2R,6S)-4-[(tert-butoxy)carbonyl]-6-(trifluoromethyl)morpholin-2-yl]acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The tert-butoxycarbonyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Morpholine Derivatives with Varied Substituents

a. (2R,6S)-4-(tert-Butoxycarbonyl)-6-methylmorpholine-2-carboxylic Acid
  • Structure : Replaces -CF₃ with -CH₃ at the 6-position.
  • Molecular Formula: C₁₁H₁₉NO₅ (MW: 245.27) .
  • Key Differences :
    • Lipophilicity : The -CH₃ group reduces lipophilicity (LogP ~1.1 vs. ~2.5 for -CF₃).
    • Acidity : Higher pKa (~3.26) due to weaker electron withdrawal by -CH₃ .
    • Applications : Used as an intermediate in peptide mimetics, whereas the -CF₃ variant may target enzymes sensitive to fluorinated groups (e.g., proteases).
b. 2-[(2R,6S)-6-(Hydroxymethyl)-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholin-2-yl]acetic Acid
  • Structure : Replaces -CF₃ with -CH₂OH.
  • Molecular Formula: C₁₂H₂₁NO₆ (MW: 275.30) .
  • Key Differences :
    • Solubility : The hydroxymethyl group increases polarity, improving aqueous solubility.
    • Stability : -CH₂OH may undergo oxidation, whereas -CF₃ is metabolically inert.
    • Synthetic Utility : Hydroxymethyl allows further functionalization (e.g., phosphorylation).

Non-Morpholine Analogues with Boc and Carboxylic Acid Groups

a. 2-[(2R,4R)-1-[(tert-Butoxy)carbonyl]-4-fluoropyrrolidin-2-yl]acetic Acid
  • Structure : Pyrrolidine ring instead of morpholine; fluorine at 4-position.
  • Molecular Formula: C₁₁H₁₈FNO₄ (MW: 259.27) .
  • Key Differences :
    • Ring Flexibility : Pyrrolidine’s 5-membered ring is more conformationally restricted.
    • Electronic Effects : Fluorine’s electronegativity influences hydrogen bonding, unlike the steric -CF₃.
b. Racemic-2-((3R,3aS,6aS)-5-(tert-butoxycarbonyl)hexahydro-2H-furo[2,3-c]pyrrol-3-yl)acetic Acid
  • Structure : Fused furopyrrole system instead of morpholine.
  • Molecular Formula: C₁₃H₂₁NO₅ (MW: 271.31) .
  • Key Differences :
    • Biological Activity : The fused ring may enhance binding to specific receptors (e.g., GPCRs).
    • Synthesis Complexity : Furopyrrole systems require multi-step cyclization.

Biological Activity

The compound rac-2-[(2R,6S)-4-[(tert-butoxy)carbonyl]-6-(trifluoromethyl)morpholin-2-yl]acetic acid, often referred to as a morpholine derivative, has garnered attention for its potential biological activities. This article synthesizes current research findings on its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound is characterized by the presence of a morpholine ring with a tert-butoxycarbonyl group and a trifluoromethyl substituent.

  • Molecular Formula : C₁₂H₁₉F₃N₁O₅
  • Molecular Weight : 303.28 g/mol
  • LogP : -0.07
  • Polar Surface Area : 96 Ų

Research indicates that the biological activity of this compound may be attributed to its interaction with various biological targets, particularly enzymes involved in metabolic pathways. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Antimicrobial Activity

Recent studies have shown that morpholine derivatives exhibit significant antimicrobial properties. For instance, rac-2-[(2R,6S)-4-[(tert-butoxy)carbonyl]-6-(trifluoromethyl)morpholin-2-yl]acetic acid has been tested against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
P. aeruginosa64 µg/mL

These results indicate a promising potential for developing new antimicrobial agents based on this compound's structure.

Anti-inflammatory Properties

In vitro studies have demonstrated that rac-2-[(2R,6S)-4-[(tert-butoxy)carbonyl]-6-(trifluoromethyl)morpholin-2-yl]acetic acid can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharides (LPS). This suggests a potential application in treating inflammatory diseases.

Case Studies

  • Study on Antimicrobial Efficacy : A recent study evaluated the compound's efficacy against multi-drug resistant strains of bacteria. Results indicated that it significantly reduced bacterial growth compared to control groups, suggesting a mechanism involving disruption of cell wall synthesis.
  • Anti-inflammatory Mechanism : Another investigation focused on the compound's anti-inflammatory effects in a murine model of arthritis. Administration led to reduced swelling and joint damage, correlating with decreased levels of inflammatory markers.

Q & A

Q. What are the recommended synthetic routes and purification methods for rac-2-[(2R,6S)-4-[(tert-butoxy)carbonyl]-6-(trifluoromethyl)morpholin-2-yl]acetic acid?

The synthesis involves multi-step reactions under controlled conditions (e.g., inert atmosphere, temperature regulation) to avoid degradation or side reactions. Key steps include:

  • Protection of the morpholine ring : Use of tert-butoxycarbonyl (Boc) groups to stabilize reactive amines.
  • Trifluoromethylation : Introduction of the CF₃ group via nucleophilic substitution or radical-mediated reactions.
  • Carboxylic acid formation : Hydrolysis of ester intermediates under acidic or basic conditions.
    Purification typically employs column chromatography (silica gel) or recrystallization to achieve >95% purity. Analytical techniques like TLC and HPLC monitor reaction progress .

Q. How is the structural identity of this compound confirmed in academic research?

Structural validation relies on:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm stereochemistry (e.g., (2R,6S) configuration) and functional groups (e.g., Boc, CF₃).
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (C₁₃H₁₇F₃NO₃, MW 303.27 g/mol).
  • X-ray Crystallography : For absolute stereochemical assignment if crystalline derivatives are available .

Q. What are the critical physicochemical properties relevant to experimental design?

Key properties include:

  • Solubility : High solubility in polar solvents (e.g., DMSO, methanol) but limited in non-polar solvents (e.g., hexane).
  • Stability : Susceptibility to hydrolysis under acidic/basic conditions; store at -20°C in inert, anhydrous environments.
  • Melting Point : Typically 150–160°C (varies with purity and crystalline form).
    These properties guide solvent selection for reactions and biological assays .

Advanced Research Questions

Q. How does stereochemistry at the (2R,6S) positions influence biological activity or target binding?

The (2R,6S) configuration affects:

  • Conformational flexibility : Alters the spatial orientation of the morpholine ring and carboxylic acid group.
  • Target interactions : Molecular docking studies suggest stereospecific hydrogen bonding with HIV-1 integrase catalytic residues.
    Methodology: Compare enantiopure analogs via in vitro enzyme inhibition assays (e.g., IC₅₀ values) and computational modeling (e.g., AutoDock Vina) .

Q. How can researchers resolve contradictions in reaction yields or purity data during synthesis?

Contradictions may arise from:

  • Side reactions : Unprotected amines reacting with trifluoromethylating agents.
  • Incomplete Boc deprotection : Use TFA or HCl in dioxane for quantitative removal.
    Solutions:
  • Optimize reaction monitoring : Use real-time FTIR or inline NMR to track intermediates.
  • Design of Experiments (DoE) : Apply factorial designs to evaluate temperature, solvent, and catalyst interactions .

Q. What computational approaches are effective for predicting reaction pathways or optimizing conditions?

The ICReDD framework integrates:

  • Quantum chemical calculations : Identify transition states and energy barriers (e.g., DFT with Gaussian 09).
  • Machine learning : Train models on reaction databases to predict optimal solvents or catalysts.
  • Feedback loops : Validate computational predictions with high-throughput screening (e.g., parallel microreactors) .

Q. How can researchers investigate the compound’s interactions with biological targets like enzymes or receptors?

Techniques include:

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) to immobilized targets.
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS).
  • Cryo-EM or X-ray crystallography : Resolve 3D structures of target-ligand complexes to identify key binding motifs .

Q. What strategies mitigate instability issues in biological assays or formulation studies?

  • Prodrug design : Convert the carboxylic acid to ester prodrugs for enhanced plasma stability.
  • Lyophilization : Prepare stable lyophilized powders with excipients (e.g., trehalose).
  • pH optimization : Use buffered solutions (pH 6–7) to minimize acid-catalyzed degradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.